molecular formula C15H18N4O2 B2476743 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1448123-19-0

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2476743
CAS No.: 1448123-19-0
M. Wt: 286.335
InChI Key: OOQNOTVDEUCPQG-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a dihydropyridine-carboxamide scaffold. The cyclopropyl substituent likely enhances metabolic stability and modulates lipophilicity compared to bulkier aromatic groups .

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-18-7-3-4-12(15(18)21)14(20)16-9-11-8-13(10-5-6-10)19(2)17-11/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQNOTVDEUCPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a dihydropyridine core and a pyrazole substituent. The molecular formula is C14H16N4O2C_{14}H_{16}N_4O_2, with a molecular weight of 284.30 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₆N₄O₂
Molecular Weight284.30 g/mol
LogP3.12
Polar Surface Area50 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable diketone.
  • Cyclopropyl Group Introduction : Cyclopropanation reactions using diazo compounds are commonly employed.
  • Dihydropyridine Formation : The final structure is obtained through amide bond formation with appropriate coupling reagents like EDCI or DCC.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various cellular processes. The pyrazole moiety may enhance binding affinity due to its ability to form hydrogen bonds, while the dihydropyridine core may facilitate electron transfer processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound has potential anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays on human tumor cell lines (e.g., HeLa, HCT116) showed significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity compared to reference drugs like bleomycin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Antibacterial and Antifungal Activity : Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

  • Alzheimer's Disease Models : The compound has been tested in models for Alzheimer’s disease, showing potential in reducing amyloid-beta aggregation and improving cognitive function .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on FaDu hypopharyngeal tumor cells, demonstrating enhanced apoptosis induction compared to standard treatments .
  • Neuroprotection in Animal Models : Another study assessed the neuroprotective effects in mice subjected to neurotoxic agents, showing significant improvements in behavioral tests and reduced neuronal death .

Scientific Research Applications

Medicinal Chemistry

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in various medicinal applications:

Anti-inflammatory Activity : Preliminary studies indicate potential inhibitory effects on enzymes related to inflammation pathways, suggesting its use as an anti-inflammatory agent. Molecular docking studies have highlighted its ability to interact with key targets involved in inflammatory processes.

Anticancer Properties : The compound's structural characteristics may contribute to anticancer activity. Research indicates that similar compounds exhibit significant growth inhibition against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Biological Evaluation

Biological evaluations have been conducted to assess the compound's efficacy and safety:

Study Type Findings
In Silico Docking StudiesIdentified as a potential inhibitor of 5-lipoxygenase (5-LOX)
Cytotoxicity AssaysDemonstrated moderate toxicity across several cancer cell lines
Enzyme Inhibition StudiesShowed promising results in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX)

Pharmacological Research

The compound is being explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for evaluating its therapeutic potential and optimizing its chemical structure for enhanced efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Case Study 1: Anti-inflammatory Effects

A study evaluated the compound's anti-inflammatory properties using molecular docking simulations. The results indicated strong binding affinity to enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8. Percent growth inhibitions ranged from 51% to 86%, indicating substantial anticancer potential .

Case Study 3: Structure Optimization

Ongoing research focuses on optimizing the structure of this compound to enhance its biological activity. Modifications to the pyrazole and dihydropyridine moieties are being explored to improve selectivity and reduce toxicity .

Chemical Reactions Analysis

Ring-Opening and Oxidation of the Dihydropyridinone Core

The 1,2-dihydropyridin-2-one ring undergoes oxidation under mild conditions to form a fully aromatic pyridinone system. This reaction is critical for stabilizing the core structure in biological environments .

Example Reaction:

Dihydropyridinone+Oxidizing Agent (e.g., O2)Pyridinone+H2O\text{Dihydropyridinone} + \text{Oxidizing Agent (e.g., O}_2\text{)} \rightarrow \text{Pyridinone} + \text{H}_2\text{O}

Conditions: Aerial oxidation in ethanol at 25–40°C.

Amide Bond Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine .

Example Reaction:

Carboxamide+H2OH+/OHCarboxylic Acid+Amine\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

Conditions:

  • Acidic: HCl (1M), reflux, 6–8 hours .

  • Basic: NaOH (1M), 60°C, 4 hours.

Substitution Reactions at the Pyrazole Ring

The cyclopropyl-substituted pyrazole participates in electrophilic aromatic substitution (EAS) at the C-4 position due to electron-donating effects of the cyclopropyl group .

Example Reaction (Nitration):

Pyrazole+HNO3H2SO44-Nitro-pyrazole Derivative\text{Pyrazole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro-pyrazole Derivative}

Conditions: Concentrated H2_2SO4_4, 0–5°C, 2 hours .

Functionalization of the Methylene Linker

The methylene bridge between the pyrazole and carboxamide can undergo alkylation or acylation under nucleophilic conditions .

Example Reaction (Alkylation):

Methylene Bridge+R-XBaseAlkylated Product\text{Methylene Bridge} + \text{R-X} \xrightarrow{\text{Base}} \text{Alkylated Product}

Conditions: K2_2CO3_3, DMF, 80°C, 12 hours .

Cyclization Reactions

The molecule can participate in intramolecular cyclization to form fused heterocycles, enhancing structural complexity .

Example Reaction (Formation of Pyrazolo-Pyridines):

Dihydropyridinone+ArylmethylenenitrilepiperidinePyrazolo[4,3-b]pyridine\text{Dihydropyridinone} + \text{Arylmethylenenitrile} \xrightarrow{\text{piperidine}} \text{Pyrazolo[4,3-b]pyridine}

Conditions: Ethanol, reflux, catalytic piperidine .

Cross-Coupling Reactions

The pyridine and pyrazole rings enable Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing aryl/heteroaryl groups .

Example Reaction (Suzuki Coupling):

Halide-Substituted Pyridine+Arylboronic AcidPd(PPh3)4Biaryl Product\text{Halide-Substituted Pyridine} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product}

Conditions: Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C .

Metabolic Transformations

In vitro studies of related dihydropyridines suggest hepatic oxidation via cytochrome P450 enzymes, forming hydroxylated metabolites .

Example Pathway:

Methyl GroupCYP3A4Hydroxymethyl IntermediateCarboxylic Acid\text{Methyl Group} \xrightarrow{\text{CYP3A4}} \text{Hydroxymethyl Intermediate} \rightarrow \text{Carboxylic Acid}

Conditions: Human liver microsomes, NADPH cofactor .

Stability Under Synthetic Conditions

The cyclopropyl group enhances steric hindrance, improving stability during reactions like amide bond formation or ring-opening .

Key Observations:

  • Thermal Stability: Decomposition >150°C.

  • pH Sensitivity: Stable at pH 4–8; degrades rapidly in strongly acidic/basic media .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Family ()

The synthesis of pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ) provides a framework for comparison. Key structural differences and their implications are summarized below:

Compound ID Pyrazole Substituents Dihydropyridine/Carboxamide Features Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 5-cyclopropyl, 1-methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide N/A N/A Cyclopropyl, carboxamide
3a () 4-cyano, 1-phenyl 5-chloro, 3-methyl 68 133–135 Chloro, cyano, phenyl
3b () 4-cyano, 1-phenyl 5-chloro, 1-(4-chlorophenyl), 3-methyl 68 171–172 Dichloro, cyano
3c () 4-cyano, 1-(p-tolyl) 5-chloro, 3-methyl 62 123–125 Chloro, methyl, tolyl
3d () 4-cyano, 1-(4-fluorophenyl) 5-chloro, 3-methyl 71 181–183 Chloro, fluoro
WHO Compound () 5-(methanesulfonyl)pyridin-2-yl, 1-methyl 6-methyl, 5-(1-methyl-pyrazol-5-yl), 3-(trifluoromethylphenyl) N/A N/A Methanesulfonyl, trifluoromethyl

Key Observations:

  • Substituent Effects: The target compound’s cyclopropyl group (vs.
  • Electron-Withdrawing Groups: Chloro and cyano groups in 3a–3d enhance electrophilicity, which may improve binding to enzymatic targets but reduce metabolic stability compared to the cyclopropyl group .
  • Biological Implications : The WHO compound () includes a methanesulfonyl group and trifluoromethylphenyl moiety, suggesting optimized solubility and target affinity (e.g., elastase inhibition), whereas the target compound’s cyclopropyl group may prioritize stability over potency .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Target Selectivity : The WHO compound’s trifluoromethylphenyl group likely enhances hydrophobic interactions with enzyme active sites (e.g., elastase), whereas the target compound’s simpler structure may lack comparable specificity .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldSource
AlkylationDMF, K₂CO₃, RCH₂Cl, RT~70%
Carboxamide CouplingEDCI, HOBt, DMF, RT62–71%
CyclizationHCl/EtOH, reflux65–75%

Basic: Which analytical techniques confirm structural identity and purity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is recommended:

  • 1H NMR and IR spectroscopy : To verify functional groups (e.g., pyrazole C-H stretches at 3100–3200 cm⁻¹, carbonyl peaks at ~1650 cm⁻¹) .
  • LC-MS : For molecular weight confirmation and purity assessment (e.g., ESI-MS to detect [M+H]⁺ ions) .
  • Elemental analysis : To validate empirical formulas (e.g., deviations <0.4% for C, H, N) .

Advanced: How can computational methods predict biological activity?

Methodological Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to predict binding affinities. For example, PASS software has been used to forecast antimicrobial/antiviral activity in pyrazole derivatives .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogues .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Advanced: What strategies optimize reaction yields and purity?

Methodological Answer:
Key variables to test include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in coupling reactions .
  • Catalyst systems : EDCI/HOBt outperforms other carbodiimides in minimizing side products .
  • Temperature control : Room temperature prevents decomposition of heat-sensitive intermediates .
  • Purification : Column chromatography (e.g., silica gel, PE:EA gradients) resolves closely eluting impurities .

Example Optimization Case :
In a pyrazole-carboxamide synthesis, adjusting the molar ratio of EDCI:HOBt from 1:1 to 1.5:1.5 improved yields from 62% to 71% .

Advanced: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Reproduce conditions : Ensure exact replication of solvent, catalyst, and stoichiometry (e.g., K₂CO₃ must be anhydrous for alkylation steps) .
  • Analyze by-products : Use LC-MS to identify side products (e.g., hydrolysis of carboxamides under acidic conditions) .
  • Statistical DOE : Apply factorial design to isolate critical variables (e.g., temperature vs. catalyst loading) .

Basic: What purification methods ensure high purity?

Methodological Answer:

  • Flash chromatography : Effective for separating polar intermediates (e.g., using CHCl₃:MeOH gradients) .
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals .
  • HPLC : For final purity >95%, especially for biological assays .

Advanced: How to study structure-activity relationships (SAR) in analogues?

Methodological Answer:

  • Functional group variation : Modify substituents (e.g., cyclopropyl vs. phenyl groups) and test biological activity .
  • Bioisosteric replacement : Replace pyrazole with isoxazole or triazole rings to assess potency changes .
  • Pharmacophore mapping : Identify critical moieties (e.g., carboxamide groups) via 3D alignment of active/inactive analogues .

Q. Table 2: Example SAR Observations from Analogues

ModificationBiological EffectSource
Chlorobenzyl substitution↑ Antimicrobial activity
Isoxazole replacement↓ Cytotoxicity, ↑ solubility
Cyclopropyl additionEnhanced metabolic stability

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